molecular formula C18H16N4O2S B2422996 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034502-71-9

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2422996
CAS No.: 2034502-71-9
M. Wt: 352.41
InChI Key: ZDSRUCVUWYFERQ-UHFFFAOYSA-N
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Description

The compound "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide" is a synthetic chemical with a complex molecular structure featuring elements of pyrrole, oxadiazole, and benzo[b]thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide" typically involves multi-step procedures:

  • Formation of the 1-ethyl-1H-pyrrole: The pyrrole ring is synthesized using ethylamine and an appropriate ketone under acidic conditions.

  • Synthesis of 1,2,4-oxadiazole: This involves the cyclization of suitable amidoximes and acid chlorides under dehydrating conditions, typically in the presence of a base like triethylamine.

  • Construction of benzo[b]thiophene: The benzo[b]thiophene ring is commonly formed through palladium-catalyzed coupling reactions involving thiophene and halobenzenes.

  • Final Assembly: The final compound is synthesized by coupling the oxadiazole derivative with the benzo[b]thiophene carboxamide moiety under conditions that promote amide bond formation, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Large-scale production of this compound may utilize optimized versions of the aforementioned synthetic routes with a focus on maximizing yield and minimizing costs. Continuous-flow reactors and automated synthesis platforms could enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can participate in several chemical reactions:

  • Oxidation: Likely to oxidize at the pyrrole or thiophene moieties.

  • Reduction: Reduction could target the oxadiazole ring.

  • Substitution: Electrophilic or nucleophilic substitution can occur, especially at positions on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) for oxidation.

  • Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation for reduction.

  • Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Scientific Research Applications

This compound holds promise in:

  • Medicinal Chemistry: Potential use as a scaffold for designing novel drugs, particularly targeting receptors or enzymes involved in disease pathways.

  • Biology: As a fluorescent probe or marker in biological assays.

  • Chemistry: Serving as a precursor for more complex chemical entities in synthetic organic chemistry.

  • Industry: Utilized in the development of advanced materials due to its structural properties.

Comparison with Similar Compounds

Comparison with Other Similar Compounds:

  • "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide": : Similar structure but with a methyl group instead of an ethyl group, which may alter its biological activity.

  • "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,3-triazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide": : Replacement of oxadiazole with triazole, potentially changing its reactivity and application scope.

This compound is unique in its combination of functional groups, which can impart distinctive physical, chemical, and biological properties, making it a valuable entity in scientific research.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-2-22-9-5-7-13(22)17-20-16(24-21-17)11-19-18(23)15-10-12-6-3-4-8-14(12)25-15/h3-10H,2,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSRUCVUWYFERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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